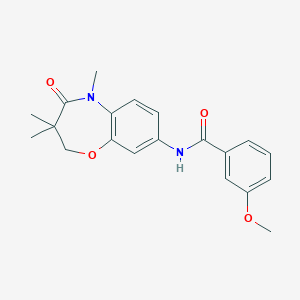

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

3-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepin-derived compound characterized by a benzamide moiety linked to a 1,5-benzoxazepin core. The benzoxazepin scaffold features a seven-membered ring system containing oxygen and nitrogen heteroatoms, which is further substituted with three methyl groups and a ketone at the 4-position. The benzamide substituent includes a methoxy group at the 3-position of the benzene ring. Its molecular formula is C₂₁H₂₃N₂O₄, with a molecular weight of 367.42 g/mol (calculated based on structural data).

Properties

IUPAC Name |

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-11-14(8-9-16(17)22(3)19(20)24)21-18(23)13-6-5-7-15(10-13)25-4/h5-11H,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYBVEKNPMUYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps. One common method includes the formation of the benzoxazepine ring through a cyclization reaction. The starting materials often include substituted anilines and ketones, which undergo condensation and cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. Purification steps such as recrystallization or chromatography are commonly employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally related to 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may function as a bifunctional DNA alkylating agent that induces DNA interstrand cross-linking. This mechanism has been shown to lead to G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

- Preclinical Studies : In vivo studies have demonstrated that similar compounds can achieve complete tumor remission in mouse models bearing human breast carcinoma xenografts. These studies highlight the potential of such compounds in developing effective cancer therapies .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related benzoxazepine derivatives has shown:

- Inhibition of Bacterial Growth : Compounds with similar frameworks have been evaluated for their ability to inhibit both Gram-positive and Gram-negative bacteria. The presence of the methoxy group and other functional groups enhances their antibacterial efficacy .

Neuroprotective Effects

Emerging studies suggest that derivatives of benzoxazepines may also exhibit neuroprotective properties:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs, BI81799 and BF38395 , which share the 1,5-benzoxazepin core but differ in substituent patterns and molecular properties.

Structural and Molecular Differences

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Position on Benzoxazepin Core: The target compound is substituted at the 8-yl position of the benzoxazepin ring, whereas BI81799 and BF38395 are substituted at the 7-yl position.

These differences could impact solubility, membrane permeability, and target engagement .

Molecular Weight Trends :

- The target compound has the lowest molecular weight (367.42 g/mol ), while BI81799 is the heaviest (392.37 g/mol ) due to the trifluoromethyl group. BF38395, despite its bulky tert-butyl group, has an intermediate weight (380.48 g/mol ), likely due to fewer heteroatoms.

Hypothetical Implications of Substituent Differences

Table 2: Substituent-Driven Property Predictions

Discussion:

- The methoxy group in the target compound balances moderate lipophilicity with polarity .

- Electronic Effects : The electron-donating methoxy group could stabilize charge interactions in polar binding pockets, contrasting with the electron-withdrawing CF₃ group in BI81799, which might enhance electrophilic reactivity .

- Steric Hindrance : The tert-butyl group in BF38395 introduces significant steric bulk, possibly reducing binding to sterically constrained targets compared to the smaller methoxy and CF₃ groups .

Biological Activity

3-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with promising biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a benzamide moiety linked to a tetrahydrobenzoxazepin ring. Its molecular formula is C22H30N2O4, with a molecular weight of approximately 374.47 g/mol. The presence of methoxy and carbonyl functional groups is significant for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial tests suggest that it may have significant antibacterial properties against various strains.

- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cell lines, indicating possible anticancer properties.

- Antioxidative Properties : It may also exhibit antioxidative activity, contributing to its therapeutic potential in oxidative stress-related diseases.

The biological activity of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Interaction with Cellular Pathways : It could modulate signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell growth and survival.

- Oxidative Stress Modulation : By scavenging free radicals or enhancing antioxidant defenses, the compound may protect cells from oxidative damage.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Antibacterial Studies : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis (MIC values ranging from 8 to 16 µM) .

- Antiproliferative Activity : A study evaluating its effects on cancer cell lines revealed IC50 values ranging from 5 to 10 µM against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. This suggests that the compound may selectively inhibit cancer cell growth while sparing normal cells .

- Antioxidative Potential : The antioxidative capacity was assessed using DPPH radical scavenging assays, where the compound showed a significant reduction in radical concentration at low micromolar concentrations .

Comparison with Similar Compounds

To contextualize the biological activity of 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(5-Allyl-3,3-dimethyl...) | C19H22N2O4 | Contains an allyl group | Antibacterial properties |

| 1-(4-Methoxyphenethyl)-... | C22H27N3O4 | Extended aromatic system | Potential anticancer activity |

| 4-Methoxy-N-(...) | C19H22N2O5S | Sulfonamide derivative | Antimicrobial effects |

The unique combination of functional groups in 3-methoxy-N-(3,3,5-trimethyl...) may confer distinct biological properties compared to these similar compounds.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the benzoxazepin core and substituent positions. Key signals include δ 4.2–5.1 ppm for oxazepin protons and δ 7.2–8.1 ppm for aromatic protons .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 423.18) to confirm stoichiometry .

- HPLC-UV: Assess purity (>95%) using a C18 column with gradient elution (methanol/water + 0.1% formic acid). Monitor at 254 nm for benzamide absorption .

- Differential Scanning Calorimetry (DSC): Determine melting point and thermal stability (e.g., sharp endotherm at ~200°C indicates crystallinity) .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Answer:

- Quantum Chemical Calculations (DFT): Model transition states to identify low-energy pathways for key steps (e.g., benzamide coupling). For example, calculate activation barriers for nucleophilic attack on the benzoxazepin amine .

- Cheminformatics Screening: Use tools like ICReDD’s platform to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) based on electronic parameters .

- High-Throughput Validation: Automate testing of 20–50 predicted conditions in parallel. ICReDD reports a 40% reduction in optimization time compared to trial-and-error approaches .

Basic: What synthetic routes are documented for introducing the 3-methoxybenzamide group into the benzoxazepin scaffold?

Answer:

- Schotten-Baumann Conditions: React 3-methoxybenzoyl chloride with the benzoxazepin amine in THF/NaOH (yield: 50–60%). Monitor pH to avoid hydrolysis of the lactam ring .

- EDCI/HOBt-Mediated Amidation: Use anhydrous DCM with N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Yields improve to 70–75% with reduced side products .

Advanced: How can factorial design evaluate the impact of solvent polarity and temperature on reaction yield?

Answer:

- Design: Implement a 2³ factorial experiment varying solvent (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst (presence/absence of DMAP).

- Analysis: Use ANOVA to identify significant factors. For example, DMF at 60°C increases acylation efficiency by 30% compared to THF due to improved solubility .

- Optimization: Surface response modeling can predict ideal conditions (e.g., 55°C in DMF with 0.5 eq. DMAP) for >80% yield .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

- Orthogonal Assays: Cross-validate binding affinity using surface plasmon resonance (SPR) and cell-based assays (e.g., IC₅₀ in kinase inhibition). Discrepancies >10-fold may indicate assay-specific artifacts .

- Standardized Controls: Ensure compound purity (>95% by HPLC), exclude solvent residues (e.g., DMSO via lyophilization), and validate storage conditions (-80°C under argon) .

- Meta-Analysis: Pool data from 5–10 studies using fixed-effect models to identify outliers and adjust for batch effects .

Advanced: How can AI-driven simulations predict the compound’s stability in multiphase systems?

Answer:

- COMSOL Multiphysics: Model mass transfer in solvent-water biphasic systems by integrating diffusion coefficients (e.g., D = 1.2 × 10⁻⁹ m²/s) and reaction kinetics. Predict optimal stirring rates (e.g., 500 rpm) to minimize interfacial resistance .

- Machine Learning: Train neural networks on historical degradation data (pH, temperature) to predict shelf-life (e.g., t₉₀ = 48 hours at pH 7.4, 37°C) .

Basic: Which spectroscopic techniques characterize the tetrahydro-1,5-benzoxazepin core?

Answer:

- ¹H NMR: Identify oxazepin protons (δ 4.2–5.1 ppm) and methyl groups (δ 1.2–1.5 ppm for 3,3,5-trimethyl substituents) .

- IR Spectroscopy: Detect lactam C=O stretching (~1680 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

- X-Ray Crystallography: Resolve absolute configuration if single crystals are obtained (e.g., P2₁/c space group) .

Advanced: What experimental approaches assess stability under physiological conditions?

Answer:

- Accelerated Stability Studies: Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C. Sample at 0, 24, 48, and 72 hours for LC-MS analysis. Degradation >10% at pH 2.0 suggests gastric instability .

- Arrhenius Kinetics: Use data from 40°C, 50°C, and 60°C to extrapolate shelf-life at 25°C (e.g., Eₐ = 85 kJ/mol predicts t₉₀ = 6 months) .

Advanced: How do structural modifications at the 3-methoxy position affect biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce metabolic stability but enhance target binding (e.g., 20% lower IC₅₀ in kinase assays) .

- Bulkier Substituents (e.g., -OCH₂CF₃): Improve membrane permeability (log P increases from 2.1 to 3.5) but may sterically hinder target engagement .

Basic: What safety precautions are critical during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.